

Spectroscopic Profile of 7-Methyl-1,8-naphthyridin-2-amine: A Technical Guide

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Compound of Interest

Compound Name: 7-Methyl-1,8-naphthyridin-2-amine

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This technical guide provides a comprehensive overview of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic data for the heterocyclic compound **7-Methyl-1,8-naphthyridin-2-amine**. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are working with or interested in the chemical characterization of 1,8-naphthyridine derivatives.

Introduction

7-Methyl-1,8-naphthyridin-2-amine is a key heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its presence in various biologically active molecules. The 1,8-naphthyridine core is recognized as a "privileged scaffold," capable of interacting with a diverse range of biological targets. A precise and thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the development of new chemical entities. This guide presents the detailed ^1H and ^{13}C NMR data, along with the experimental protocols for their acquisition.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **7-Methyl-1,8-naphthyridin-2-amine** provides crucial information about the proton environment within the molecule. The data, acquired in Deuterated Chloroform (CDCl_3), is summarized in the table below.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.86	d	8.7	1H	H-4
7.26	d	8.5	1H	H-5
6.84	d	8.7	1H	H-3
6.70	d	8.5	1H	H-6
4.80 (br s)	s	-	2H	NH ₂
2.45	s	-	3H	CH ₃

Table 1: ¹H NMR Spectroscopic Data for 7-Methyl-1,8-naphthyridin-2-amine.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The data is presented in the following table.

Chemical Shift (δ) ppm	Assignment
158.4	C-2
155.8	C-8a
154.0	C-7
136.2	C-4
120.2	C-4a
118.0	C-5
114.2	C-6
108.5	C-3
24.8	CH ₃

Table 2: ¹³C NMR Spectroscopic Data for **7-Methyl-1,8-naphthyridin-2-amine**.

Experimental Protocols

The NMR spectra were recorded on a Bruker AM-270 spectrometer. The samples were dissolved in Deuterated Chloroform (CDCl₃), and Tetramethylsilane (TMS) was used as an internal standard.

¹H NMR Spectroscopy

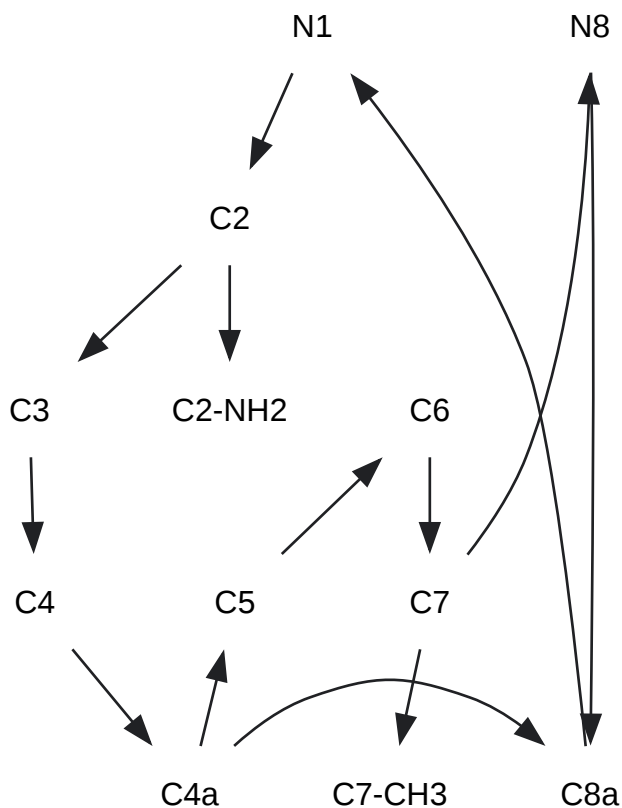
- Spectrometer Frequency: 400 MHz
- Solvent: CDCl₃
- Standard: TMS (0 ppm)
- Temperature: Ambient

¹³C NMR Spectroscopy

- Spectrometer Frequency: 100 MHz
- Solvent: CDCl₃
- Standard: CDCl₃ (77.16 ppm)
- Temperature: Ambient

Structural Assignment and Visualization

To facilitate the correlation of the NMR data with the molecular structure, the atom numbering for **7-Methyl-1,8-naphthyridin-2-amine** is provided in the diagram below.

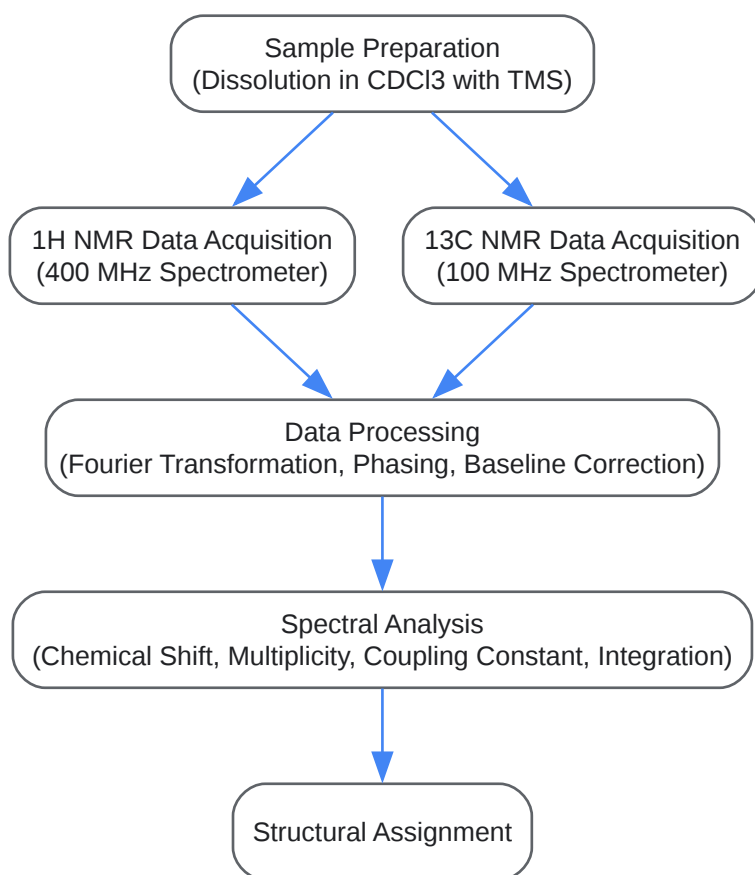


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Atom numbering for **7-Methyl-1,8-naphthyridin-2-amine**.

Logical Workflow for Spectroscopic Analysis

The process of acquiring and interpreting the NMR data follows a structured workflow, ensuring accuracy and reliability of the results.



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Workflow for NMR Spectroscopic Analysis.

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